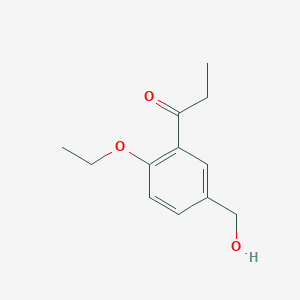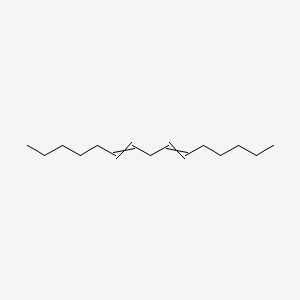
1-Penten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Penten-1-one, also known as ethyl vinyl ketone, is an organic compound with the chemical formula C(_5)H(_8)O. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and as a flavoring agent in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Penten-1-one can be synthesized through various methods. One common method involves the reaction of ethylmagnesium bromide with acetylene, followed by the addition of cinnamaldehyde . Another method involves the rearrangement and cyclization of hotrienol in the presence of an acidic catalyst to obtain 5,5-dimethyl-cyclohexen-1-yl methyl ketone, which is then subjected to an alkylation reaction with allyl halogenated alkane in the presence of a basic catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic or thermal cracking of petroleum or during the production of ethylene and propylene via thermal cracking of hydrocarbon fractions . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Penten-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxygenated compounds.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
1-Penten-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Penten-1-one involves its interaction with various molecular targets and pathways. It can act as a genotoxin, inducing DNA damage through direct or indirect mechanisms . Additionally, it can participate in various biochemical pathways as a metabolite in plants and humans .
Comparison with Similar Compounds
Similar Compounds
1-Penten-3-one: Another isomer of pentenone with similar chemical properties but different reactivity due to the position of the carbonyl group.
3-Methyl-2-buten-1-ol: A compound with a similar structure but containing an alcohol group instead of a ketone.
Uniqueness
1-Penten-1-one is unique due to its specific reactivity as an α,β-unsaturated ketone, allowing it to participate in a wide range of chemical reactions, including Michael additions and Diels-Alder reactions. Its distinct odor and flavor properties also make it valuable in the food industry .
Properties
CAS No. |
10248-82-5 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
InChI |
InChI=1S/C5H8O/c1-2-3-4-5-6/h4H,2-3H2,1H3 |
InChI Key |
CSIJVUYEABVULE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14068215.png)




![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)




